![molecular formula C23H24FNO B1654284 (1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 2185863-15-2](/img/structure/B1654284.png)
(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Overview
Description
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Scientific Research Applications
Regulatory Status : UR-144, XLR11, and similar compounds have been placed into Schedule I of the Controlled Substances Act due to their potential for abuse and lack of accepted medical use (Federal Register, 2016).
Genotoxic Properties : A study on XLR-11, a close analogue, found that it possesses genotoxic properties, causing DNA damage in human lymphocytes and cell lines. This implies a potential risk for cancer development in users (Ferk et al., 2016).
Prediction of Designer Drugs : Research focused on predicting future synthetic cannabinoids based on existing patterns led to the synthesis and spectroscopic analysis of analogues including (1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone, demonstrating the evolving nature of these substances (Carlsson et al., 2016).
Urinary Metabolites : A study identified urinary metabolites of XLR-11, which is important for detecting its use. This research is crucial in understanding the metabolic pathways of similar synthetic cannabinoids (Jang et al., 2015).
Metabolic Profile : The metabolic profile of synthetic cannabinoids like XLR-11 and UR-144 was studied using Cunninghamella elegans, a fungus, to understand human metabolism of these substances. This research is significant for detecting drug use and understanding metabolic pathways (Watanabe et al., 2017).
properties
CAS RN |
2185863-15-2 |
---|---|
Product Name |
(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Molecular Formula |
C23H24FNO |
Molecular Weight |
349.4 |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C23H24FNO/c1-22(2)21(23(22,3)4)20(26)18-14-25(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,21H,13H2,1-4H3 |
InChI Key |
UXOFEILQVZFLRH-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Other CAS RN |
2185863-15-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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